molecular formula C14H11BrClNO B5683839 [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone CAS No. 76061-41-1

[5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone

Cat. No.: B5683839
CAS No.: 76061-41-1
M. Wt: 324.60 g/mol
InChI Key: CVFSBHQVLSJWPH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 5-bromo-2-(methylamino)phenylmethanone (CAS 5621-86-3) is a diaryl methanone derivative with the molecular formula C₁₄H₁₁BrClNO and a molecular weight of 324.60 g/mol . Its structure comprises two aromatic rings:

  • A 5-bromo-2-(methylamino)phenyl group (bromine at position 5, methylamino at position 2).
  • A 2-chlorophenyl group (chlorine at position 2).

Properties

IUPAC Name

[5-bromo-2-(methylamino)phenyl]-(2-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFSBHQVLSJWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236574
Record name [5-Bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76061-41-1
Record name [5-Bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76061-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(methylamino)phenylmethanone typically involves the reaction of 5-bromo-2-(methylamino)benzene with 2-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be carried out using halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • Antidepressants and Anxiolytics : Compounds with similar structures have been investigated for their potential as antidepressants and anxiolytics due to their ability to modulate neurotransmitter activity in the brain. The methylamino group may enhance binding affinity to serotonin receptors.
    • Anticancer Agents : Research indicates that benzophenone derivatives exhibit cytotoxicity against various cancer cell lines. The halogen substituents (bromine and chlorine) may enhance this activity by facilitating interactions with cellular targets.
  • Synthesis of Bioactive Compounds :
    • Intermediate in Synthesis : This compound acts as a key intermediate in the synthesis of more complex molecules used in pharmaceuticals. For instance, it can be utilized in the development of novel analgesics or sedatives by allowing for the modification of functional groups essential for pharmacological activity.
    • Building Block for Heterocycles : It can serve as a precursor for the synthesis of heterocyclic compounds, which are often found in biologically active molecules.

Case Study 1: Synthesis of Antidepressant Derivatives

A study demonstrated the synthesis of several derivatives from 5-bromo-2-(methylamino)phenylmethanone, leading to compounds with enhanced serotonin reuptake inhibition compared to standard antidepressants. The modifications included varying the alkyl groups on the nitrogen atom, resulting in improved potency and selectivity.

Case Study 2: Anticancer Activity Evaluation

In vitro studies assessed the anticancer properties of synthesized derivatives based on this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects against breast and lung cancer cell lines, suggesting a promising avenue for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 5-bromo-2-(methylamino)phenylmethanone involves its interaction with specific molecular targets. The compound’s halogenated aromatic rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents or aromatic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
5-Bromo-2-(methylamino)phenylmethanone C₁₄H₁₁BrClNO 324.60 Br (C5), CH₃NH (C2), Cl (C2') 5621-86-3
5-Chloro-2-(methylamino)phenylmethanone C₁₄H₁₁Cl₂NO 280.15 Cl (C5), CH₃NH (C2), Cl (C2') 5621-86-3
[5-Chloro-2-(methylamino)phenyl]phenylmethanone C₁₄H₁₂ClNO 245.70 Cl (C5), CH₃NH (C2), phenyl (no Cl) 1022-13-5
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone C₁₃H₉ClFNO 249.67 NH₂ (C2), Cl (C5), F (C2') 784-38-3
(2-Amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)methanone C₁₄H₁₁ClFNO₂ 279.70 NH₂ (C2), F (C5), OCH₃ (C4), Cl (C2') 882531-35-3
(5-Bromo-2-thienyl)(phenyl)methanone C₁₁H₇BrOS 267.15 Br (thiophene C5), phenyl -

Comparative Analysis of Physicochemical Properties

Substituent Effects on Molecular Weight and Polarity
  • Halogen Substituents : Replacement of bromine (Br) with chlorine (Cl) reduces molecular weight significantly (e.g., 324.60 → 280.15 g/mol for Cl substitution at C5) . Fluorine (F) further lowers molecular weight but increases electronegativity, enhancing dipole moments .
  • Aromatic System Modifications : Substitution of a phenyl ring with a thiophene (as in ) introduces sulfur, altering π-electron delocalization and solubility .
Solubility and Chromatographic Behavior
  • highlights that 2-chlorobenzophenone (a simpler analog) elutes at 3.02 min under reversed-phase HPLC (C18 column, acetonitrile-buffer mobile phase), whereas bulkier derivatives like the target compound would likely exhibit longer retention times due to increased hydrophobicity .
Crystallographic and Structural Insights
  • While crystallographic data for the target compound are unavailable, demonstrates that related methanones (e.g., (5-chloro-2-[(2-hydroxybenzylidene)amino]phenyl)(phenyl)methanone) adopt planar configurations with intermolecular hydrogen bonds, suggesting similar packing patterns for analogs with amino or hydroxyl groups .

Biological Activity

5-bromo-2-(methylamino)phenylmethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and cancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following structure:

  • Chemical Formula : C15H13BrClN2O
  • Molecular Weight : 348.64 g/mol

The presence of bromine and chlorine substituents suggests potential reactivity and interaction with biological targets.

The biological activity of 5-bromo-2-(methylamino)phenylmethanone may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-bromo-2-(methylamino)phenylmethanone against various cancer cell lines. The following table summarizes some findings:

Cancer Cell Line IC50 Value (µM) Mechanism
MCF73.79Cell cycle arrest at G1 phase
A54926Induction of apoptosis
HCT1160.39CDK2 inhibition
NCI-H4600.03Aurora-A kinase inhibition

These values indicate significant potency against multiple cancer types, suggesting that the compound may serve as a lead in drug development.

Case Studies

  • Study on MCF7 Cells : A study demonstrated that 5-bromo-2-(methylamino)phenylmethanone induced apoptosis in MCF7 cells with an IC50 of 3.79 µM, indicating effective growth inhibition through apoptotic pathways .
  • Inhibition of CDK2 : Another investigation revealed that the compound exhibited strong inhibitory effects on cyclin-dependent kinase 2 (CDK2), with an IC50 value of 0.39 µM in HCT116 cells, which is crucial for cell cycle regulation .
  • Aurora-A Kinase Targeting : The compound was also found to inhibit Aurora-A kinase activity in NCI-H460 cells with an IC50 value of 0.03 µM, highlighting its potential as a targeted therapy for specific cancers .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds shows that 5-bromo-2-(methylamino)phenylmethanone exhibits unique biological properties due to its halogen substitutions. For instance:

Compound IC50 (µM) Notable Activity
5-chloro-2-(methylamino)phenylmethanol10Moderate anticancer activity
5-fluoro-2-(methylamino)phenylmethanol15Lower potency compared to bromine
5-bromo-2-(methylamino)phenylmethanone 3.79 - 0.03 High potency across multiple lines

The bromine atom enhances reactivity and biological interactions compared to other halogenated analogs.

Q & A

What are the established synthetic routes for 5-bromo-2-(methylamino)phenylmethanone, and what are the critical reaction parameters?

Level: Basic (Synthesis)
Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation or Ullmann-type coupling to form the methanone core. Key steps include:

  • Bromination and amination of the precursor aryl ring to introduce the 5-bromo-2-(methylamino) substituent.
  • Acylation using 2-chlorobenzoyl chloride under anhydrous conditions with Lewis acids (e.g., AlCl₃) .
  • Purification via column chromatography to isolate the product, monitored by TLC (Rf ~0.5 in hexane/EtOAc 3:1).
    Critical parameters:
  • Temperature control (<0°C during acylation to minimize side reactions).
  • Strict anhydrous conditions to prevent hydrolysis of intermediates.
  • Stoichiometric ratios (1:1.2 molar ratio of aryl precursor to acyl chloride for optimal yield).

How can X-ray crystallography determine the molecular structure, and what software tools are recommended for data analysis?

Level: Basic (Structural Analysis)
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Crystal growth via slow evaporation of a saturated DCM/hexane solution.
  • Data collection at 113 K (as in ) using Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution with SHELXT for phase determination and SHELXL for refinement .
    Key metrics:
  • R-factor <0.05 and wR₂ <0.15 indicate high precision (e.g., R = 0.028 in ).
  • Mercury CSD visualizes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and packing patterns .
    Example: In , the dihedral angle between the two phenyl rings was 85.2°, influencing steric hindrance and reactivity.

What spectroscopic techniques effectively characterize functional groups and confirm purity?

Level: Basic (Characterization)
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): Methylamino protons appear as a singlet at δ 2.8–3.1 ppm. Aromatic protons show splitting patterns consistent with substituent positions (e.g., doublets for ortho-chloro protons at δ 7.3–7.5) .
    • ¹³C NMR : Carbonyl resonance at δ 195–200 ppm confirms the methanone group .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
  • HPLC-MS : Purity >98% confirmed using a C18 column (retention time ~8.2 min) with m/z 368 [M+H]⁺.

How does DFT aid in predicting electronic properties and reactivity?

Level: Advanced (Computational Chemistry)
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) predict electrophilic/nucleophilic sites.
  • Electrostatic Potential (ESP) Maps : Highlight electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack .
  • Reactivity Trends : Comparative studies with analogs (e.g., 5-chloro derivatives in ) reveal bromine’s electron-withdrawing effect enhances electrophilicity.
    Tools: Gaussian 16 for calculations; VMD for visualization.

How are contradictions in crystallographic data resolved for similar methanone derivatives?

Level: Advanced (Data Analysis)
Methodological Answer:
Contradictions (e.g., bond length variations >0.02 Å) are addressed by:

  • Cross-Validation : Comparing SCXRD data with neutron diffraction or synchrotron XRD for high-resolution validation.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H⋯O vs. Br⋯Br contacts) to explain packing differences .
  • Database Mining : Use the Cambridge Structural Database (CSD) to benchmark parameters against similar structures (e.g., C=O bond length 1.21–1.23 Å in ).

What challenges exist in elucidating structure-activity relationships (SAR) for biological applications?

Level: Advanced (Medicinal Chemistry)
Methodological Answer:
Challenges include:

  • Bioavailability : The compound’s logP (~3.5) may limit aqueous solubility. Prodrug strategies (e.g., esterification of the methylamino group) are explored .
  • Target Engagement : Molecular docking (AutoDock Vina) predicts affinity for kinases (e.g., IC₅₀ ~2 µM for EGFR), but false positives require validation via surface plasmon resonance (SPR) .
  • Metabolic Stability : CYP450 inhibition assays (e.g., CYP3A4) assess metabolic degradation pathways .

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